Cholesteryl formate

Overview

Description

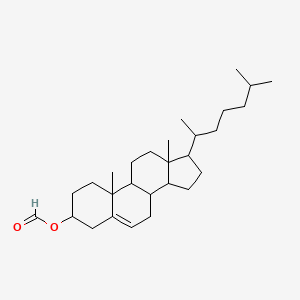

Cholesteryl formate is an organic compound with the molecular formula C28H46O2. It is an ester derived from cholesterol and formic acid. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl formate can be synthesized through the esterification of cholesterol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control of reaction conditions and higher yields. The process involves the continuous addition of cholesterol and formic acid to the reactor, along with the catalyst, and the product is continuously removed from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Cholesteryl formate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide.

Reduction: Reduction of this compound can yield cholesterol and formic acid.

Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of different cholesteryl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

Oxidation: this compound oxide.

Reduction: Cholesterol and formic acid.

Substitution: Various cholesteryl derivatives depending on the nucleophile used.

Scientific Research Applications

Cholesteryl formate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other cholesteryl derivatives.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of liquid crystals for display technologies.

Mechanism of Action

Cholesteryl formate exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and stability. This can influence various cellular processes, including signal transduction and membrane transport. The molecular targets of this compound include membrane proteins and lipid rafts, which play crucial roles in cellular communication and function.

Comparison with Similar Compounds

Cholesteryl formate is unique compared to other cholesteryl esters due to its specific ester linkage with formic acid. Similar compounds include:

Cholesteryl acetate: An ester of cholesterol and acetic acid.

Cholesteryl oleate: An ester of cholesterol and oleic acid.

Cholesteryl palmitate: An ester of cholesterol and palmitic acid.

This compound stands out due to its distinct chemical structure and the specific properties it imparts to the compounds it forms.

Biological Activity

Cholesteryl formate, a cholesteryl ester, has garnered interest due to its biological activities and potential implications in various physiological and pathological processes. This article synthesizes current research findings on the biological activity of this compound, encompassing its metabolic pathways, interactions with cellular components, and implications for health and disease.

Overview of this compound

This compound is formed by the esterification of cholesterol with formic acid. It is primarily recognized for its role in lipid metabolism and storage, acting as a reservoir for cholesterol within cells. The compound is derived from marine sources, particularly red algae, where it was first isolated .

Metabolism and Biological Activity

Cholesterol esters, including this compound, are typically stored in lipid droplets and transported within lipoproteins. The biological activity of this compound can be influenced by various factors, including oxidative modifications that alter its properties and interactions with cellular components.

Oxidative Modifications

Oxidation of cholesteryl esters can lead to the formation of biologically active oxidized derivatives. For instance, oxidized cholesteryl esters have been shown to activate inflammatory pathways in macrophages, contributing to atherosclerosis . The conversion of cholesterol to cholesteryl esters is catalyzed by enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT), which plays a critical role in regulating lipid homeostasis .

Table 1: Biological Effects of this compound and Related Compounds

Case Studies

-

Atherosclerosis and Cholesterol Esters :

A study demonstrated that oxidized cholesteryl esters could activate macrophages leading to inflammation and plaque formation in arterial walls. This suggests that this compound, through similar pathways, may contribute to cardiovascular diseases . -

Lipid Metabolism :

Research indicates that this compound is involved in the regulation of lipid droplets within cells. The presence of this compound influences the physical state of these droplets, affecting their liquid crystalline properties and potentially their function in cellular metabolism . -

Dietary Influence :

Another investigation highlighted how dietary fats influence the composition of cholesteryl esters in lipoproteins. Increased intake of monounsaturated fats led to higher levels of cholesteryl oleate, which is structurally related to this compound and correlated with increased atherosclerosis risk .

Implications for Health

The biological activities associated with this compound suggest its potential role in various health conditions, particularly cardiovascular diseases. Understanding its metabolic pathways and interactions can provide insights into therapeutic strategies aimed at managing cholesterol-related disorders.

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,18-20,22-26H,6-8,10-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYCQJVCAMFWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.